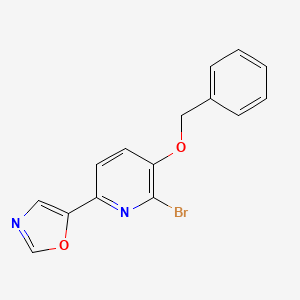

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

Description

Propriétés

IUPAC Name |

5-(6-bromo-5-phenylmethoxypyridin-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-15-13(19-9-11-4-2-1-3-5-11)7-6-12(18-15)14-8-17-10-20-14/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEXISSXLANPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C3=CN=CO3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237114 | |

| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-35-0 | |

| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole CAS number

An In-Depth Technical Guide to 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

CAS Number: 1228666-35-0

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its potential applications as a versatile building block for developing novel therapeutic agents.

Introduction: The Strategic Importance of the Pyridyl-Oxazole Scaffold

The convergence of a pyridine ring and an oxazole ring within a single molecular framework creates a scaffold with significant potential in medicinal chemistry.[1] The oxazole moiety, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[2] It is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1]

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a prevalent feature in many approved drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a valuable component for modulating aqueous solubility and target engagement. The specific substitution pattern of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole, featuring a benzyloxy group and a bromine atom, offers strategic advantages for further chemical elaboration and targeted drug design. The benzyloxy group can influence lipophilicity and may interact with specific receptor pockets, while the bromine atom serves as a versatile handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions for its use in synthesis and screening.

| Property | Value | Source |

| CAS Number | 1228666-35-0 | [3] |

| Molecular Formula | C₁₅H₁₁BrN₂O₂ | [3] |

| Molecular Weight | 331.17 g/mol | Calculated |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and have limited aqueous solubility. | Inferred from structure |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard laboratory practice |

Proposed Synthesis Pathway: A Two-Step Approach

A logical and efficient synthetic route to 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole can be envisioned in two key steps, starting from commercially available precursors. This proposed pathway leverages the well-established van Leusen oxazole synthesis.[4][5][6]

Step 1: Synthesis of the Aldehyde Precursor, 5-(Benzyloxy)-6-bromopicolinaldehyde

The initial step involves the synthesis of the key aldehyde intermediate. This can be achieved through the protection of the hydroxyl group of 6-bromo-5-hydroxypicolinaldehyde with a benzyl group.

Experimental Protocol:

-

To a solution of 6-bromo-5-hydroxypicolinaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(benzyloxy)-6-bromopicolinaldehyde.

Step 2: van Leusen Oxazole Synthesis

The final step involves the formation of the oxazole ring via the van Leusen reaction, which couples the aldehyde precursor with tosylmethyl isocyanide (TosMIC).[4][5][6]

Experimental Protocol:

-

In a round-bottom flask, dissolve tosylmethyl isocyanide (TosMIC, 1.0 eq) and 5-(benzyloxy)-6-bromopicolinaldehyde (1.0 eq) in a solvent system such as methanol or a mixture of dimethoxyethane (DME) and methanol.

-

Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole.

Caption: Proposed two-step synthesis of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole.

Potential Applications in Drug Discovery

The structural features of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole make it a highly attractive scaffold for the development of novel therapeutic agents. The bromine atom at the 6-position of the pyridine ring is particularly significant, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling the systematic exploration of the chemical space around the core scaffold.

Caption: Suzuki-Miyaura coupling for library generation.

This synthetic versatility allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets. Potential therapeutic areas for derivatives of this scaffold include:

-

Oncology: Many kinase inhibitors and other anticancer agents feature substituted pyridine and oxazole motifs. By varying the substituent at the 6-position, it may be possible to develop potent and selective inhibitors of cancer-relevant targets.

-

Infectious Diseases: The pyridyl-oxazole core is present in compounds with antibacterial and antiviral activity. A library of derivatives could be screened to identify novel anti-infective agents.

-

Neuroscience: Heterocyclic compounds are central to the development of drugs targeting the central nervous system. The scaffold could be modified to interact with various receptors and enzymes involved in neurological disorders.

Conclusion

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods, and its strategic placement of a bromine atom allows for extensive diversification through cross-coupling chemistry. The inherent biological relevance of the pyridyl-oxazole scaffold suggests that libraries derived from this compound could yield novel therapeutic candidates for a range of diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted.

References

-

Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

-

PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

-

Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Available from: [Link]

-

ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available from: [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available from: [Link]

-

BuyersGuideChem. 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | C15H11BrN2O2. Available from: [Link]

-

PubMed. Biological activity of secondary metabolites from Peltostigma guatemalense. Available from: [Link]

-

PMC. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

PMC. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Available from: [Link]

-

MDPI. Machine Learning Application for Medicinal Chemistry: Colchicine Case, New Structures, and Anticancer Activity Prediction. Available from: [Link]

-

PMC. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Available from: [Link]

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | C15H11BrN2O2 - BuyersGuideChem [buyersguidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole: Chemical Properties & Synthetic Utility

The following technical guide details the chemical properties, synthetic utility, and handling of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (CAS 1228666-35-0).

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a highly functionalized heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., SYK, BTK, JAK). Its structure features a central pyridine core decorated with three distinct functional handles: a 2-oxazole moiety (at the pyridine C6 position), a 3-benzyloxy group (protected phenol), and a 2-bromo substituent.

This unique substitution pattern allows for orthogonal functionalization, making it an invaluable scaffold for "fragment-based" drug design. The bromine atom serves as a site for cross-coupling (Suzuki/Buchwald), the benzyloxy group acts as a latent phenol for etherification or cyclization, and the oxazole ring functions as a stable bioisostere for amides or esters, often targeting the hinge region of kinase enzymes.

Structural Analysis & Physicochemical Properties

Nomenclature & Identification

-

IUPAC Name: 3-(Benzyloxy)-2-bromo-6-(1,3-oxazol-5-yl)pyridine

-

Alternative Name: 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole[1][2][3][4][5][6][7]

Physicochemical Profile

The compound exhibits lipophilic character due to the benzyl and bromo substituents, with low aqueous solubility in its neutral form.

| Property | Value (Predicted) | Significance |

| Molecular Weight | 331.17 g/mol | Fragment-like, suitable for further decoration. |

| cLogP | 3.8 – 4.2 | High lipophilicity; requires polar solvents (DMSO, DMF) for reactions. |

| TPSA | ~50 Ų | Good membrane permeability potential; moderate polar surface area. |

| H-Bond Donors | 0 | No labile protons; stable to weak bases. |

| H-Bond Acceptors | 4 | Pyridine N, Oxazole N/O, Ether O. |

| Rotatable Bonds | 3 | Rigid core; limited conformational flexibility. |

Electronic Structure

-

Pyridine Ring: Electron-deficient due to the nitrogen atom. The C2-position (bearing the bromine) is highly activated for Nucleophilic Aromatic Substitution (SNAr) or oxidative addition to Pd(0).

-

Benzyloxy Group (C3): Acts as an electron-donating group (EDG) via resonance, slightly deactivating the ring towards nucleophilic attack at the para position (C6), but stabilizing the C2-Br bond against spontaneous hydrolysis.

-

Oxazole Ring (C6): Electron-withdrawing via induction; stabilizes the pyridine ring and can participate in

-

Synthetic Pathways[9][10]

The synthesis of this scaffold typically follows a convergent route, constructing the oxazole ring on a pre-functionalized pyridine aldehyde.

Retrosynthetic Analysis

The most robust disconnection is the C-C bond between the pyridine and the oxazole ring, formed via the Van Leusen Oxazole Synthesis .

Primary Synthetic Route (Protocol A)

Step 1: Preparation of the Aldehyde Precursor Starting material: 2,6-Dibromopyridin-3-ol .

-

O-Alkylation: React with benzyl bromide (

) and -

Formylation: Lithium-halogen exchange (n-BuLi, -78°C) followed by quenching with DMF. Note: Regioselectivity is critical. The C6-Br is typically more accessible than the sterically crowded C2-Br (ortho to OBn).

Step 2: Van Leusen Oxazole Synthesis Reaction of the aldehyde with Tosylmethyl Isocyanide (TosMIC).[8][9]

-

Reagents: TosMIC,

, MeOH/DME. -

Mechanism: Base-mediated condensation of TosMIC with the aldehyde followed by cyclization and elimination of p-toluenesulfinic acid.

-

Outcome: Delivers the 5-substituted oxazole exclusively.

Figure 1: Convergent synthesis via Van Leusen cyclization.

Reactivity Profile & Functionalization

This scaffold offers three distinct vectors for chemical modification, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Vector A: The Bromine Handle (C2)

The C2-bromide is the most reactive site.

-

Suzuki-Miyaura Coupling: Couples readily with aryl/heteroaryl boronic acids using

or -

Buchwald-Hartwig Amination: Reacts with primary/secondary amines to install solubility-enhancing groups (e.g., piperazines, morpholines).

-

SNAr: Reacts with strong nucleophiles (alkoxides, thiols) in polar aprotic solvents (NMP, DMSO) at elevated temperatures.

Vector B: The Benzyloxy Group (C3)

The benzyl ether is a masking group for a phenol.

-

Deprotection:

-

Hydrogenolysis:

, Pd/C (Caution: Can reduce the C-Br bond or the oxazole ring if over-exposed). -

Acidic Cleavage:

in DCM at -78°C or TFA/Thioanisole. This is preferred to preserve the halogen.

-

-

Cyclization: Once deprotected, the resulting phenol (

) can displace the adjacent C2-Br (intramolecular SNAr) to form furo[2,3-b]pyridine or oxazolo[5,4-b]pyridine fused systems.

Vector C: The Oxazole Ring (C6)

-

Electrophilic Substitution: The C2 position of the oxazole (between O and N) is susceptible to lithiation (Li-H exchange).

-

Ring Opening: Stable to basic conditions but can hydrolyze under strong acidic conditions (e.g., conc. HCl, reflux) to form a diketo-amide.

Figure 2: Reactivity map highlighting orthogonal functionalization strategies.

Experimental Protocols

Standard Suzuki Coupling Procedure

Use this protocol to functionalize the C2-Br position.

-

Setup: In a microwave vial, charge 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(0.05 equiv). -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add

(2.0 equiv). -

Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Benzyl Deprotection (Preserving Bromine)

Use this protocol to reveal the phenol without reducing the bromine.

-

Setup: Dissolve the scaffold (1.0 equiv) in anhydrous DCM under Argon.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Dropwise add

(1.0 M in DCM, 3.0 equiv). -

Warming: Allow to warm to 0°C over 2 hours. Monitor by TLC (Phenol is more polar).

-

Quench: Quench carefully with MeOH at 0°C.

-

Workup: Neutralize with sat.

, extract with DCM.

Safety & Handling

-

Hazard Identification: The compound is an aryl bromide and likely a skin/eye irritant. The oxazole moiety may possess obscure toxicological properties; handle as a potent bioactive agent.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photolytic debromination.

-

Stability: Stable in solid form for >12 months. Solutions in DMSO/DMF should be used within 24 hours to avoid hydrolysis.

References

-

Van Leusen, A. M., et al. (1972).[8] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry. Link

- Gilead Sciences, Inc. (2014). "Syk Inhibitor Intermediates and Methods of Synthesis." World Intellectual Property Organization, WO2014028652. (Describes analogous pyridine-oxazole scaffolds).

-

ChemScene. (2024). "Product Data Sheet: 5-(5-Bromopyridin-2-yl)oxazole." Link

-

BenchChem. (2025).[10] "Safety Data Sheet: 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole." Link[10]

Sources

- 1. N-(3-Iodo-5-methylpyridin-2-yl)pivalamide - Amerigo Scientific [amerigoscientific.com]

- 2. cas 1228666-35-0|| where to buy 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole [english.chemenu.com]

- 3. sinfoobiotech.com [sinfoobiotech.com]

- 4. 2,3-Bis(benzyloxy)-6-bromopyridine|Research Chemical [benchchem.com]

- 5. 2,3-Bis(benzyloxy)-6-bromopyridine|Research Chemical [benchchem.com]

- 6. cas 1228666-35-0|| where to buy 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole [english.chemenu.com]

- 7. Search Results - AK Scientific [aksci.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole: Properties, Synthesis, and Applications in Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole. The oxazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents.[1][2] This document details the fundamental physicochemical properties of the title compound, centered on its molecular formula and weight. Furthermore, it proposes a robust and logical synthetic pathway based on established chemical principles, complete with a detailed experimental protocol. The guide also explores the potential therapeutic applications of this molecule by dissecting its structural components—the bromopyridine unit, the oxazole core, and the benzyloxy substituent—and their relevance in modern drug design. This paper serves as a foundational resource for researchers interested in utilizing this compound as a versatile building block for developing novel therapeutic agents.

Introduction to the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] First synthesized in 1962, the chemistry of oxazoles has since expanded dramatically, revealing their utility in compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The compound 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole integrates this valuable oxazole core with other key pharmacophoric features. Its structure is characterized by a 2,5-disubstituted oxazole, linked at the 2-position to a 5-benzyloxy-6-bromopyridine moiety. This unique combination of a proven heterocyclic scaffold and a functionally rich pyridine ring makes it a compound of significant interest for synthetic chemists and drug discovery programs.

Physicochemical and Structural Properties

The precise characterization of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and calculated properties for 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole are summarized below.

| Property | Value | Source / Method |

| IUPAC Name | 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | --- |

| CAS Number | 1228666-35-0 | [5] |

| Molecular Formula | C₁₅H₁₁BrN₂O₂ | [6] |

| Molecular Weight | 331.17 g/mol | Calculated |

| Monoisotopic Mass | 330.0004 g/mol | Calculated |

| Appearance | Off-white to yellow solid (Predicted) | --- |

| Solubility | Soluble in DMSO, DCM, Chloroform (Predicted) | --- |

Synthesis and Characterization

A reliable synthetic route is critical for accessing sufficient quantities of a compound for biological screening and further derivatization. The van Leusen oxazole synthesis represents a highly efficient and convergent method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7]

Proposed Synthetic Pathway: The van Leusen Reaction

The synthesis of the title compound can be logically achieved through the reaction of a key aldehyde intermediate, 5-(benzyloxy)-6-bromopyridine-2-carbaldehyde , with TosMIC . This [3+2] cycloaddition is typically mediated by a non-nucleophilic base, such as potassium carbonate, in an alcoholic solvent like methanol.[7] The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the stable aromatic oxazole ring.[7]

Synthetic Workflow Diagram

Caption: Proposed synthesis via the van Leusen reaction.

Detailed Experimental Protocol

-

Step 1: Reaction Setup

-

To a solution of 5-(benzyloxy)-6-bromopyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Rationale: Methanol serves as a polar protic solvent suitable for the reactants. Using a slight excess of TosMIC ensures the complete consumption of the limiting aldehyde precursor.

-

-

Step 2: Base Addition and Reflux

-

Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the mixture in one portion.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: K₂CO₃ acts as the base required to deprotonate the active methylene group of TosMIC, generating the nucleophile that attacks the aldehyde carbonyl.[7] Heating to reflux provides the necessary activation energy for the cyclization and elimination steps.

-

-

Step 3: Work-up and Extraction

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Rationale: The aqueous work-up removes the inorganic base (K₂CO₃) and other water-soluble byproducts.

-

-

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and remove the solvent to yield 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole as a solid.

-

Rationale: Chromatography is a standard and effective method for purifying organic compounds, separating the target molecule from unreacted starting materials and side products.

-

Structural Characterization

Confirmation of the final product's identity and purity is essential. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing characteristic peaks for the protons and carbons in the aromatic rings (pyridine, oxazole, benzyl), the benzylic CH₂ group, and the oxazole C-H.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular formula by providing an accurate mass measurement that matches the calculated value (330.0004 for [M]+).[10] The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) will also be observable.

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for C=N and C-O-C stretching within the heterocyclic rings.[11]

Potential Applications in Drug Development

The modular nature of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole makes it a highly attractive scaffold for creating libraries of new chemical entities.

-

The Bromopyridine Moiety: The bromine atom is a particularly useful functional handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

The Oxazole Core: As a bioisostere for ester and amide groups, the oxazole ring offers improved metabolic stability and can engage in key hydrogen bonding and π-stacking interactions within biological targets.[2] Oxazole derivatives have shown potent activity as inhibitors of kinases, topoisomerases, and microbial enzymes.[4][12]

-

The Benzyl Ether: The benzyloxy group can serve either as a stable pharmacophoric element or as a protecting group that can be cleaved (debenzylation) to reveal a phenol. This phenol provides another site for modification or can act as a crucial hydrogen bond donor for receptor binding.

Given the established roles of these motifs, this compound is a prime candidate for evaluation in several therapeutic areas, including:

-

Oncology: As a potential kinase inhibitor, targeting pathways like VEGFR-2 or c-Met, which are critical for tumor growth and angiogenesis.[4]

-

Infectious Diseases: As a scaffold for developing novel antibacterial or antifungal agents, leveraging the known antimicrobial properties of oxazole derivatives.[12][13]

-

Inflammatory Diseases: As a potential inhibitor of enzymes like COX/LOX, a mechanism of action observed for other oxazole-containing compounds.[2]

Conclusion

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a well-defined chemical entity with significant potential as a versatile intermediate in drug discovery. This guide has established its core physicochemical properties, including its molecular formula of C₁₅H₁₁BrN₂O₂ and corresponding molecular weight of 331.17 g/mol .[6] A robust synthetic strategy using the van Leusen reaction has been outlined, providing a clear and actionable path for its preparation. By leveraging its three distinct structural regions, researchers can efficiently generate diverse libraries of novel compounds for screening against a wide range of biological targets, making it a valuable addition to the medicinal chemist's toolkit.

References

-

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | C15H11BrN2O2 . BuyersGuideChem. [Link]

-

N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl] - PubChem . PubChem. [Link]

-

Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor . Journal of Molecular Structure. [Link]

-

Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][6][11]naphthyridin-4(5H) . IUCrData. [Link]

-

Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives . Journal of Basic and Applied Research in Biomedicine. [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Semantic Scholar. [Link]

-

A Comprehensive Review on the Pharmacological Properties of Benzoxazole . World Journal of Pharmaceutical Research. [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry . RSC Medicinal Chemistry. [Link]

-

A new synthesis of oxazole derivatives . Journal of the Chemical Society, Transactions. [Link]

-

MASS SPECTROMETRY OF OXAZOLES . Semantic Scholar. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . Molecules. [Link]

-

Synthetic approaches for oxazole derivatives: A review . ResearchGate. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases . MDPI. [Link]

-

Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives . Molecules. [Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities . Bentham Science. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases | MDPI [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | C15H11BrN2O2 - BuyersGuideChem [buyersguidechem.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jbarbiomed.com [jbarbiomed.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. esisresearch.org [esisresearch.org]

- 13. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of oxazole-pyridine compounds

Topic: Technical Whitepaper: Strategic Engineering of Oxazole-Pyridine Scaffolds in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

The oxazole-pyridine hybrid scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capability. This guide moves beyond basic literature summarization to analyze the causality of this scaffold's success. We explore its dual role: as a bioisostere for amide bonds in kinase inhibitors (e.g., p38 MAP, ROCK) and as a rigid linker in G-quadruplex stabilizing agents.

This whitepaper provides a validated synthetic roadmap, detailed structure-activity relationship (SAR) logic, and quantitative performance metrics, serving as a blueprint for next-generation drug design.

Strategic Synthesis: Constructing the Bi-Heteroaryl Core

The synthesis of oxazole-pyridine compounds generally follows two distinct logical pathways: Convergent Coupling (linking pre-formed rings) or De Novo Cyclization (building one ring onto the other).

The Convergent Approach: Pd-Catalyzed Cross-Coupling

Why use this? It allows for the rapid diversification of libraries. By synthesizing a core oxazole stannane or boronate, researchers can couple it to a library of halopyridines.

-

Mechanism: Stille or Suzuki-Miyaura coupling.

-

Critical Parameter: The oxazole C-2 position is prone to protonolysis; therefore, C-5 or C-4 metalation is often preferred for stability.

The De Novo Approach: Van Leusen Oxazole Synthesis

Why use this? It is the most robust method for generating 5-substituted oxazoles directly from pyridine-carboxaldehydes, avoiding the instability of oxazole organometallics.

Validated Protocol: Synthesis of 5-(Pyridine-3-yl)oxazole Self-Validating Check: The evolution of CO₂ and the distinct change in solubility indicate reaction progression.

-

Reagents: Pyridine-3-carboxaldehyde (1.0 equiv), p-Toluenesulfonylmethyl isocyanide (TosMIC, 1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Methanol (MeOH, anhydrous).

-

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Step-by-Step:

-

Dissolution: Dissolve aldehyde and TosMIC in MeOH (0.5 M concentration).

-

Base Addition: Add K₂CO₃ in one portion. The suspension will turn yellow.[1]

-

Reflux: Heat to reflux (65°C) for 3–4 hours. Monitor: TLC (EtOAc/Hexane 1:1) should show disappearance of aldehyde.

-

Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water/EtOAc.

-

Purification: Wash organic layer with brine, dry over Na₂SO₄. Flash chromatography on silica gel.

-

-

Yield Expectation: 75–85%.

Visualization: Retrosynthetic Logic

The following diagram illustrates the strategic disconnection points for accessing the scaffold.

Caption: Strategic retrosynthetic disconnections for oxazole-pyridine scaffolds. Path A is preferred for 5-substituted analogs.

Medicinal Chemistry & SAR: The "Why" Behind the Potency

The oxazole-pyridine motif is not merely a linker; it is a pharmacophore.

Kinase Inhibition (p38 MAP, ROCK, VEGFR)

In kinase inhibitors, the pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the ATP-binding pocket. The oxazole ring orients the "tail" of the molecule into the hydrophobic back pocket.

-

Key Insight: In p38 inhibitors (e.g., Vertex/Pfizer series), replacing a flexible amide linker with a rigid oxazole-pyridine unit reduces the entropic penalty of binding, often improving potency by 10–100 fold.

Antimicrobial & Anticancer Profiles

Recent studies (e.g., TOxaPy series) show that linked oxazole-pyridine chains can stabilize G-quadruplex DNA structures, inhibiting telomerase activity in cancer cells.

Table 1: Comparative Potency of Selected Oxazole-Pyridine Derivatives

| Compound Class | Target | Key Modification | Activity (IC₅₀ / MIC) | Ref |

| Triazolopyridine-Oxazole | p38 MAP Kinase | C4-Aryl substitution | 32 nM (Enzymatic) | [1] |

| Iso-TOxaPy | ROCK-2 Kinase | Isomeric connectivity | Selective Inhibition | [2] |

| Benzothiophene-Oxazole | DRAK2 | Core scaffold variation | 0.029 µM | [3] |

| Oxazole-Pyridine Hybrid | S. aureus | 2,5-Disubstitution | MIC: 15 mm (Zone) | [4] |

| Pyridine-Oxazole | MCF-7 (Breast Cancer) | 2-(4-Cl-phenyl) group | 0.06 µM | [5] |

Visualization: SAR Pharmacophore Map

This diagram maps the functional roles of specific regions within the scaffold.

Caption: Pharmacophore map highlighting the functional roles of the oxazole-pyridine scaffold in kinase binding.

Mechanistic Case Study: ROCK-2 Inhibition

The inhibition of Rho-associated protein kinase (ROCK) illustrates the high-precision utility of this scaffold.

-

Mechanism: The pyridine ring binds to the ATP-binding site (hinge region). The oxazole acts as a rigid spacer that directs a secondary amine or aromatic group into the solvent-exposed region, improving selectivity over homologous kinases like PKA.

-

Biological Outcome: Inhibition leads to dephosphorylation of myosin light chain phosphatase, resulting in vasodilation (hypertension treatment) or reduced cancer cell migration.

Visualization: Kinase Binding Mode

Caption: Schematic representation of the binding mode of oxazole-pyridine inhibitors within the kinase ATP pocket.

Future Outlook

The next frontier for oxazole-pyridine scaffolds lies in Targeted Protein Degradation (PROTACs) . The rigid geometry of the bi-heteroaryl system makes it an ideal "linker-head" segment to maintain the precise spatial orientation required for E3 ligase ubiquitination. Furthermore, "Click Chemistry" compatible oxazole derivatives are emerging for in-situ assembly of bivalent inhibitors.

References

-

McClure, K. F., et al. (2006).[2] "Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development." Bioorganic & Medicinal Chemistry Letters.

-

Zhang, Y., et al. (2018). "Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity."[3] Journal of Medicinal Chemistry.

-

Wernicke, D., et al. (2014). "Synthesis and structure-activity relationship studies of 2-(1,3,4-oxadiazole-2(3H)-thione)-3-amino-5-arylthieno[2,3-b]pyridines as inhibitors of DRAK2." Bioorganic & Medicinal Chemistry.

-

Sadek, et al. (2023).[4] "Hybrid azole-based conjugates as upcoming anticancer and antimicrobial agents." Exploration of Targeted Anti-tumor Therapy.

-

ResearchGate Review. (2021). "Structure activity relationship of synthesized oxazole analogues." ResearchGate.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

Biological activity of benzyloxy-substituted heterocycles

An In-Depth Technical Guide to the Biological Activity of Benzyloxy-Substituted Heterocycles

The incorporation of a benzyloxy moiety into heterocyclic scaffolds represents a highly fruitful strategy in medicinal chemistry for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by benzyloxy-substituted heterocycles. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds. The guide delves into their significant potential as anticancer, antimicrobial, and antiviral agents, supported by detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding and application in a research setting.

Introduction: The Strategic Role of the Benzyloxy Group in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental scaffolds in a vast majority of pharmaceuticals.[1][2] Their structural diversity and ability to engage in various biological interactions make them privileged structures in drug design. The introduction of a benzyloxy substituent (a benzyl group linked through an oxygen atom) onto these heterocyclic cores can profoundly influence their physicochemical properties and biological activity.

The benzyloxy group is more than a simple bulky substituent; its introduction can:

-

Modulate Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Introduce Conformational Flexibility: The ether linkage provides rotational freedom, allowing the molecule to adopt optimal conformations for binding to biological targets.

-

Engage in Pi-Stacking Interactions: The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids, contributing to binding affinity.

-

Serve as a Versatile Synthetic Handle: The benzyloxy group can be readily synthesized and modified, allowing for the exploration of a wide chemical space to optimize biological activity.[3][4]

This guide will explore the significant biological activities of various classes of benzyloxy-substituted heterocycles, with a focus on their therapeutic potential.

Anticancer Activity: A Prominent Therapeutic Avenue

A substantial body of research has highlighted the potent anticancer activities of benzyloxy-substituted heterocycles. These compounds have demonstrated efficacy against a range of cancer cell lines, often acting through mechanisms that induce apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Benzyloxy-Substituted Pyrimidines and Pyrido[2,3-d]pyrimidines

Pyrimidines are a cornerstone of many anticancer drugs. The introduction of a benzyloxy group has led to the development of novel derivatives with significant cytotoxic effects. For instance, 2-benzyloxy-5-alkyne substituted pyrimidines have shown moderate in vitro cytotoxic activity against the A549 human lung cancer cell line.[5] The synthesis of these compounds often involves Sonogashira coupling to introduce the alkyne functionality.[5]

Pyrido[2,3-d]pyrimidines, bioisosteres of quinazolines, have also been extensively studied as kinase inhibitors.[6] The substitution pattern on the benzyloxy ring can significantly impact their anticancer potency.

Benzyloxy-Substituted Quinolines

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer effects. A series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives have displayed high potency against various cancer cell lines, including HL-60 (leukemia), Hep3B (hepatocellular carcinoma), H460 (lung cancer), and COLO 205 (colon cancer), with IC50 values often in the sub-micromolar range.[7] Notably, some of these compounds showed high selectivity, with minimal toxicity towards normal human cells.[7]

Mechanism of Action: One of the key mechanisms of action for these quinoline derivatives is the disruption of microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis.[7] This is often accompanied by the activation of both intrinsic and extrinsic apoptotic pathways.

Benzyloxybenzaldehyde Derivatives

Simple benzyloxybenzaldehyde derivatives have also emerged as potent anticancer agents. Studies have shown that compounds like 2-[(3-methoxybenzyl)oxy]benzaldehyde exhibit significant activity against the HL-60 cell line, with the ability to induce apoptosis and cause a loss of mitochondrial membrane potential.[8] The position of substituents on both the benzaldehyde and the benzyl ring plays a crucial role in determining the anticancer efficacy, highlighting a clear structure-activity relationship.[8]

Structure-Activity Relationship (SAR) Insights

The collective research on benzyloxy-substituted heterocycles as anticancer agents has revealed several key SAR trends:

-

Position of Substitution: The position of the benzyloxy group on the heterocyclic core is critical. For instance, in benzyloxybenzaldehydes, the 2-benzyloxy substitution is often favored.[8]

-

Substitution on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring can fine-tune the activity. Both electron-donating and electron-withdrawing groups can enhance potency, depending on the specific heterocyclic scaffold and its biological target.[7]

-

Flexibility of the Linker: The ether linkage provides crucial flexibility. Constraining this linkage can sometimes lead to a loss of activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[9]

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[9]

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the benzyloxy-substituted heterocycle in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 24 to 48 hours.[9]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]

-

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Benzyloxy-substituted heterocycles have shown promise in this area.

Benzyloxy-Substituted Indoles

Indole and its derivatives are known for their broad-spectrum antimicrobial activities.[10][11] The incorporation of a benzyloxy group can enhance these properties. N-benzyl-1H-indole-3-carboxamide is an example of a synthesized indole derivative, although initial screenings did not show activity against a limited panel of microbes, suggesting the need for broader screening and structural modifications.[12]

Benzyloxy-Substituted Pyridines

Pyridine derivatives are another class of heterocycles with well-documented antimicrobial properties.[] The benzyloxy moiety can be strategically introduced to enhance their efficacy.

Experimental Protocol: In Vivo Antimicrobial Efficacy using Caenorhabditis elegans

The nematode C. elegans has emerged as a valuable in vivo model for high-throughput screening of antimicrobial compounds.[14] It offers several advantages over traditional mammalian models, including a shorter life cycle, genetic tractability, and cost-effectiveness.[14][15]

Principle: C. elegans can be infected with human pathogens, and the survival of the nematodes in the presence of a test compound is used as a measure of the compound's antimicrobial efficacy in a whole-organism context.[15]

Step-by-Step Methodology:

-

Pathogen Preparation:

-

Culture the pathogenic bacterial strain (e.g., Carbapenem-resistant Klebsiella pneumoniae) overnight in a suitable broth.[15]

-

-

C. elegans Synchronization:

-

Grow a synchronized population of L4-stage C. elegans.

-

-

Infection Assay:

-

Spread the pathogenic bacteria on nematode growth medium (NGM) agar plates to form a lawn.

-

Transfer the synchronized L4 nematodes to the pathogen-seeded plates and incubate for a set period to establish infection.

-

-

Compound Treatment (Liquid Assay):

-

Prepare different concentrations of the benzyloxy-substituted heterocycle in a liquid medium.

-

Transfer the infected nematodes to the wells of a microtiter plate containing the liquid medium with the test compounds.[15]

-

Include a positive control (a known antibiotic) and a negative control (no treatment).

-

-

Survival Assessment:

-

Monitor the survival of the nematodes over time (e.g., at 2, 6, 8, and 12 hours).[15]

-

Nematodes are considered dead if they do not respond to gentle prodding.

-

-

Data Analysis:

-

Plot survival curves for each treatment group.

-

Compare the survival rates of the treated groups to the untreated control to determine the protective effect of the compound.

-

Antiviral Activity: Targeting Viral Replication

Several classes of benzyloxy-substituted heterocycles have demonstrated potential as antiviral agents, targeting various stages of the viral life cycle.

Benzyloxy-Substituted Quinolines and Pyrimido[4,5-c]quinolines

Quinoline-based compounds have been investigated for their activity against a range of viruses, including HIV.[16][17] They can act by inhibiting key viral enzymes such as integrase.[16] More recently, 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives have been synthesized and shown to inhibit the replication of Mouse Hepatitis Virus (MHV), a coronavirus, by targeting the host kinase CSNK2A.[18]

SAR in Antiviral Activity

For the pyrimido[4,5-c]quinoline series, SAR studies have revealed that both electron-donating and electron-withdrawing substituents on the benzyl ring can maintain or even improve antiviral activity.[18] Furthermore, non-aromatic bioisosteres of the benzyl group, such as cyclohexylmethyl, also retained potent activity.[18]

Data Presentation: Summary of Biological Activities

| Compound Class | Heterocycle | Biological Activity | Target Cell Line/Organism | Potency (IC₅₀/MIC) | Reference |

| Benzyloxy-pyrimidines | Pyrimidine | Anticancer | A549 (Lung Cancer) | Moderate | [5] |

| Benzyloxy-quinolones | Quinolin-2(1H)-one | Anticancer | COLO 205 (Colon Cancer) | 14-40 nM | [7] |

| Benzyloxybenzaldehydes | Benzaldehyde | Anticancer | HL-60 (Leukemia) | 1-10 µM | [8] |

| Pyrimido[4,5-c]quinolines | Pyrimido[4,5-c]quinoline | Antiviral (MHV) | - | Cellular IC₅₀ ≤1 µM | [18] |

Visualizations: Diagrams of Key Processes

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathway for Apoptosis Induction

Caption: Intrinsic apoptosis pathway induced by benzyloxy-quinolines.

Conclusion and Future Perspectives

Benzyloxy-substituted heterocycles are a versatile and promising class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their significant potential in the development of new anticancer, antimicrobial, and antiviral therapies. The benzyloxy moiety serves as a key pharmacophore that can be readily modified to optimize potency and selectivity.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms: While some mechanisms of action have been identified, further studies are needed to fully understand how these compounds interact with their biological targets at a molecular level.

-

Expansion of Biological Screening: Many of the synthesized compounds have been tested against a limited panel of cell lines or pathogens. Broader screening could uncover new and unexpected activities.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified in vitro need to be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

-

Development of More Efficient Synthetic Methodologies: While methods like the Suzuki-Miyaura coupling are effective, the development of more sustainable and atom-economical synthetic routes is always a desirable goal.[4]

The continued exploration of benzyloxy-substituted heterocycles is a promising endeavor that is likely to yield new and effective therapeutic agents to address unmet medical needs.

References

Sources

- 1. mjpms.in [mjpms.in]

- 2. mdpi.com [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 14. cyberleninka.ru [cyberleninka.ru]

- 15. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. benthamdirect.com [benthamdirect.com]

- 22. mdpi.com [mdpi.com]

- 23. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. oatext.com [oatext.com]

- 26. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pure.sruc.ac.uk [pure.sruc.ac.uk]

An In-Depth Technical Guide to Potential Therapeutic Targets for Pyridinyl-Oxazole Derivatives

Abstract: The pyridinyl-oxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties. This technical guide provides an in-depth analysis of the key therapeutic targets for pyridinyl-oxazole derivatives, with a primary focus on oncology, inflammation, and infectious diseases. We will explore the molecular mechanisms of action, delve into the causality behind experimental choices for target validation, and provide detailed protocols for essential assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.

Introduction: The Pyridinyl-Oxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a pyridine ring and an oxazole ring creates a unique chemical architecture known as the pyridinyl-oxazole scaffold. This five-membered oxazole ring, with its nitrogen and oxygen heteroatoms, combined with the six-membered pyridine ring, offers a geometrically defined arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces.[1][2] This structural rigidity and electronic distribution make it an ideal pharmacophore for interacting with a variety of biological targets, particularly the ATP-binding pockets of kinases.[3][4]

1.1 Chemical Features and Synthetic Accessibility

The pyridinyl-oxazole core is synthetically tractable, allowing for systematic structural modifications at multiple positions. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The oxazole ring is relatively stable to metabolic degradation, and the pyridine nitrogen can be crucial for establishing key interactions with target proteins, such as forming hydrogen bonds with the hinge region of kinases.[5][6]

1.2 Overview of Biological Activities

Derivatives built upon this scaffold have demonstrated a remarkable breadth of pharmacological effects. These include potent anticancer, anti-inflammatory, and antimicrobial activities.[3][7][8][9] This guide will dissect the molecular targets responsible for these effects, providing a framework for the rational design of next-generation pyridinyl-oxazole-based therapeutics.

Key Therapeutic Areas and Molecular Targets

The therapeutic potential of pyridinyl-oxazole derivatives is most pronounced in three major areas: oncology, inflammation, and infectious diseases. The underlying mechanism often involves the precise inhibition of key enzymes or the modulation of critical signaling pathways.

Oncology: Targeting Cellular Proliferation and Survival

The dysregulation of signaling pathways that control cell growth, proliferation, and apoptosis is a hallmark of cancer. Pyridinyl-oxazole derivatives have emerged as potent inhibitors of several key proteins within these pathways.[3][10][11]

The p38 MAPK signaling cascade is a central regulator of cellular responses to stress and inflammation and plays a significant role in cancer cell proliferation and survival.[5][6] The p38α isoform, in particular, has been identified as a promising therapeutic target.

-

Mechanism of Action: Many pyridinyl-oxazole and related pyridinyl-imidazole inhibitors function as ATP-competitive inhibitors.[5][12] The pyridine nitrogen is critical, as it forms a key hydrogen bond with the backbone NH of a methionine residue (Met109 in p38α) in the kinase hinge region.[5][6] A substituted phenyl group, often found on the oxazole ring, occupies an adjacent hydrophobic pocket not utilized by ATP, conferring both potency and selectivity.[5][6] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes inflammation and cell proliferation.[12]

Diagram: p38 MAPK Signaling Pathway Inhibition

Caption: Inhibition of the p38 MAPK pathway by pyridinyl-oxazole derivatives.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family that play crucial roles in regulating the Wnt/β-catenin signaling pathway.[13] Aberrant Wnt signaling is a key driver in many cancers, particularly colorectal cancer.

-

Mechanism of Action: TNKS enzymes PARsylate (add poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and degradation, leading to the stabilization and nuclear accumulation of β-catenin, which then drives the transcription of oncogenes. Pyridinyl-containing inhibitors, often with a triazole or similar heterocyclic core, have been developed to block the catalytic activity of TNKS1/2.[14][15][16][17] These compounds typically bind to the adenosine-binding pocket of the enzyme, preventing the transfer of ADP-ribose and thereby stabilizing the Axin-dependent destruction complex.[17] This leads to the degradation of β-catenin and suppression of Wnt pathway signaling.[14]

Diagram: Wnt/β-catenin Pathway and Tankyrase Inhibition

Caption: Tankyrase inhibition restores β-catenin degradation.

The versatility of the oxazole scaffold allows it to be adapted to target other crucial cancer-related proteins.[3][18][19] These include:

-

STAT3: Signal transducer and activator of transcription 3 is a transcription factor that is constitutively activated in many tumors, promoting proliferation and preventing apoptosis. Oxazole derivatives have been shown to inhibit its activity.[3][19]

-

DNA Topoisomerases: These enzymes are essential for managing DNA topology during replication. Their inhibition by oxazole-containing compounds leads to DNA damage and cell death.[3][19]

-

Microtubules: Tubulin polymerization is a classic target for anticancer drugs. Some oxazole derivatives can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[19]

Inflammation and Immunology

Chronic inflammation is a driving factor in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and even cancer. Pyridinyl-oxazole derivatives can modulate inflammatory responses by targeting key enzymes in pro-inflammatory signaling pathways.

The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[20] While many nonsteroidal anti-inflammatory drugs (NSAIDs) target these enzymes, there is a continuous search for more selective and safer alternatives.

-

Mechanism of Action: Pyridinyl-isoxazole and related heterocyclic derivatives have been shown to act as potent inhibitors of COX-2.[7][20][21] These compounds bind to the active site of the COX enzyme, preventing the conversion of arachidonic acid into prostaglandins.[20] Selectivity for COX-2 over COX-1 is a critical goal, as COX-1 has important homeostatic functions, and its inhibition is associated with gastrointestinal side effects.[20] Docking studies suggest that these derivatives fit well within the larger, more flexible active site of COX-2.[7]

Infectious Diseases

The rise of antibiotic resistance is a global health crisis, necessitating the development of novel antibacterial agents with new mechanisms of action.[22][23]

Several studies have reported the synthesis of pyridinyl-oxazole and pyridinyl-oxazolidinone derivatives with significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[22][23]

-

Mechanism of Action: The mechanism is often analogous to that of the approved drug linezolid, which contains an oxazolidinone core.[22][23] Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. Molecular docking studies of novel pyridinyl-oxazolidinone compounds predict a similar binding mode.[22][23] The pyridine ring often replaces the phenyl ring of linezolid, potentially offering altered solubility, metabolic stability, and target engagement.[23] These compounds have also shown the ability to inhibit biofilm formation and demonstrate a lower propensity for resistance development compared to existing drugs.[22]

Methodologies for Target Identification and Validation

A multi-tiered approach combining computational and experimental methods is essential for identifying and validating the targets of pyridinyl-oxazole derivatives.

Experimental Protocols

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. It is the primary method for determining potency (IC50) and understanding the mechanism of inhibition. Using a low, non-saturating concentration of ATP is crucial for sensitively detecting ATP-competitive inhibitors.

Methodology:

-

Reagents & Materials: Recombinant active p38α kinase, biotinylated substrate peptide (e.g., ATF2), ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), 384-well plates, streptavidin-coated detection plates, europium-labeled anti-phospho-substrate antibody, plate reader.

-

Compound Preparation: Serially dilute pyridinyl-oxazole derivatives in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

Kinase Reaction: a. In a 384-well plate, add 5 µL of kinase buffer containing the recombinant p38α enzyme. b. Add 100 nL of the serially diluted test compound or DMSO (for positive and negative controls). c. Incubate for 15 minutes at room temperature to allow compound binding. d. Initiate the reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP (at a concentration close to its Km value, e.g., 10 µM). e. Incubate for 60 minutes at 30°C.

-

Reaction Quenching & Detection: a. Stop the reaction by adding 5 µL of a stop solution (e.g., EDTA in buffer). b. Transfer 10 µL of the reaction mixture to a streptavidin-coated detection plate. Incubate for 60 minutes to allow the biotinylated peptide to bind. c. Wash the plate to remove unbound components. d. Add the europium-labeled anti-phospho-ATF2 antibody. Incubate for 60 minutes. e. Wash the plate thoroughly. f. Read the time-resolved fluorescence (TRF) signal on a compatible plate reader.

-

Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing the potency of a potential antibiotic. The use of a standardized bacterial inoculum and growth medium ensures reproducibility.

Methodology:

-

Reagents & Materials: Bacterial strains (e.g., S. aureus ATCC 29213), Mueller-Hinton Broth (MHB), test compounds, DMSO, sterile 96-well microtiter plates, incubator, spectrophotometer.

-

Inoculum Preparation: a. Culture the bacterial strain overnight on an agar plate. b. Pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

-

Assay Setup: a. Prepare 2-fold serial dilutions of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume is now 100 µL. b. Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). b. Results can also be read quantitatively by measuring the optical density at 600 nm (OD600). The MIC is the concentration that inhibits ~90% of growth compared to the positive control.

Data Presentation: Structure-Activity Relationships

Systematic modification of the pyridinyl-oxazole scaffold allows for the elucidation of structure-activity relationships (SAR). This data is best presented in a tabular format to correlate structural changes with biological activity.

Table 1: Example SAR Data for Pyridinyl-Oxazole Derivatives as p38α Inhibitors

| Compound ID | R1 (Pyridine position) | R2 (Oxazole position) | p38α IC50 (nM) | Cell Viability (MCF-7) IC50 (µM) |

| Lead-01 | H | 4-Fluorophenyl | 150 | 12.5 |

| Analog-02 | H | Phenyl | 850 | > 50 |

| Analog-03 | H | 2,4-Difluorophenyl | 85 | 8.2 |

| Analog-04 | 2-Amino | 4-Fluorophenyl | 45 | 5.1 |

| Analog-05 | 2-Methyl | 4-Fluorophenyl | 210 | 15.0 |

Data is hypothetical for illustrative purposes.

Interpretation: The data in Table 1 suggests that:

-

A fluorine substitution on the R2 phenyl ring is critical for p38α inhibitory activity (compare Lead-01 to Analog-02).

-

Increasing the fluorine substitution can further enhance potency (Analog-03).

-

Adding a hydrogen-bond-donating group like an amine at the R1 position on the pyridine ring significantly improves activity (Analog-04), likely by forming an additional interaction with the enzyme.

Diagram: General Workflow for Target Validation

Caption: A typical workflow for validating a therapeutic target.

Future Perspectives and Emerging Targets

While oncology, inflammation, and infectious disease represent the most explored areas, the unique properties of the pyridinyl-oxazole scaffold make it suitable for investigating other therapeutic targets. Emerging areas include:

-

Neurodegenerative Diseases: Kinases such as GSK-3β and LRRK2 are implicated in diseases like Alzheimer's and Parkinson's. The kinase-inhibiting potential of this scaffold could be repurposed for these conditions.

-

Metabolic Disorders: The oxazole core is present in the dual PPAR agonist aleglitazar, suggesting that derivatives could be designed to target nuclear hormone receptors involved in metabolic regulation.[1][9]

Conclusion

The pyridinyl-oxazole scaffold is a validated and highly promising platform for the development of novel therapeutics. Its synthetic accessibility and favorable structural features have enabled the creation of potent and selective inhibitors for critical targets in oncology and inflammation, most notably p38 MAPK and Tankyrase. Furthermore, its application in developing new classes of antibiotics demonstrates its versatility. The continued exploration of structure-activity relationships and the application of modern drug discovery workflows will undoubtedly unlock further therapeutic applications for this privileged chemical structure.

References

-

El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A.E., & Shaat, I. A. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. (2019). AIP Publishing. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. (2025). ResearchGate. [Link]

-

Lehtio, L., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2022). Molecules. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (2012). Iranian Journal of Pharmaceutical Research. [Link]

-

Pyridine Containing Azoles: Possible Promising Antimicrobial Molecules. ResearchGate. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

-

Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules. [Link]

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. scientias.com. [Link]

-

Azastilbenes: a cut-off to p38 MAPK inhibitors. (2016). RSC Publishing. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Saudi Pharmaceutical Journal. [Link]

-

Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2023). Molecules. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]

-

Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. (2020). ResearchGate. [Link]

-

Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (2025). ResearchGate. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate. [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2020). International Journal of Molecular Sciences. [Link]

-

Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. (2021). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (2021). ResearchGate. [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2020). MDPI. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]

-

Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. (2021). Science Signaling. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules. [Link]

-